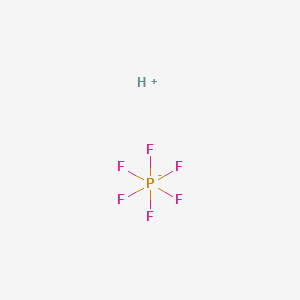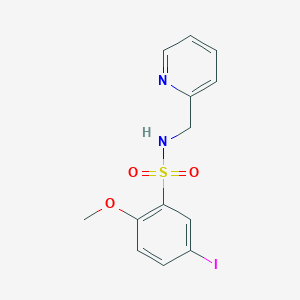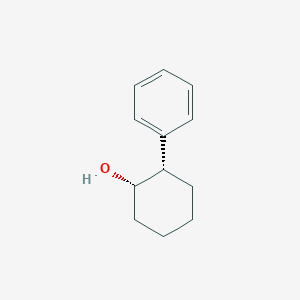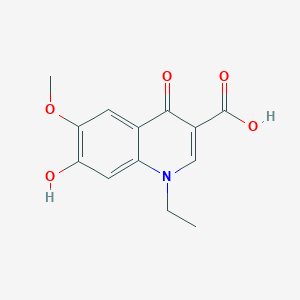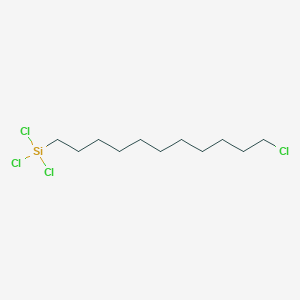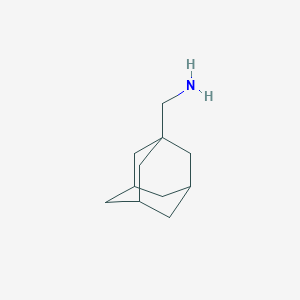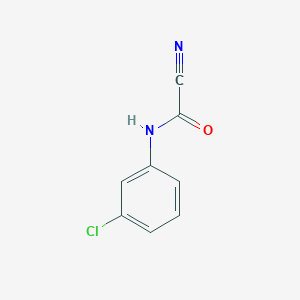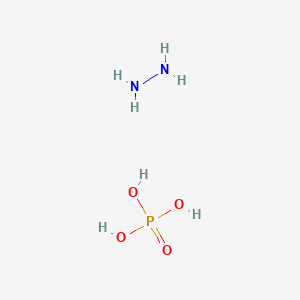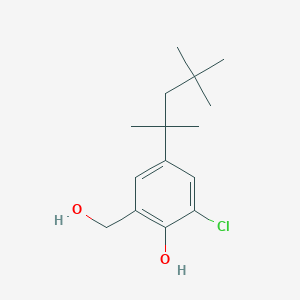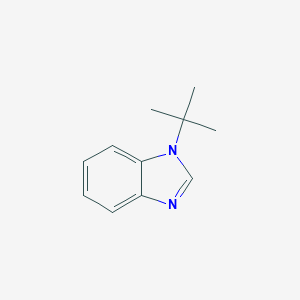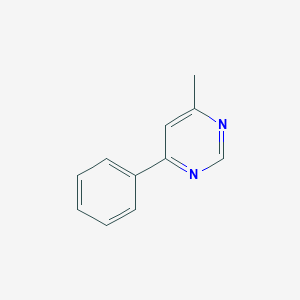
4-Methyl-6-phenylpyrimidine
Vue d'ensemble
Description
4-Methyl-6-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-6-phenylpyrimidine can be synthesized through several methods. One common approach involves the condensation of 2-hydrazinyl-4-methyl-6-phenylpyrimidine with 4-methylbenzaldehyde in the presence of glacial acetic acid . Another method includes the cyclization of 3-acylmethylene-4-methyl-6-phenylpyrimidinium bromides using sodium hydrogen carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial synthesis typically involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This reaction occurs at position 7 of the pyrimidine ring.
Complex Formation: The compound can form complexes with metals such as palladium, enhancing its biological activity.
Common Reagents and Conditions:
Electrophilic Substitution: Sodium hydrogen carbonate is commonly used as a reagent.
Complex Formation: Palladium acetate in ethanol is used for forming palladium complexes.
Major Products:
Electrophilic Substitution: Products include pyrrolo[1,2-c]pyrimidines.
Complex Formation: Palladium complexes of this compound.
Applications De Recherche Scientifique
4-Methyl-6-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential antibacterial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Biological Research: It is used to study protein interactions and biological pathways.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-phenylpyrimidine involves its interaction with various molecular targets. For instance, its palladium complexes exhibit enhanced binding to bovine serum albumin, suggesting strong protein interactions . These interactions can influence biological pathways and cellular processes, contributing to the compound’s pharmacological effects.
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit antitrypanosomal and antiplasmodial activities.
Triazole-Pyrimidine Hybrids: These compounds have neuroprotective and anti-inflammatory properties.
Uniqueness: 4-Methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and undergo electrophilic substitution reactions at specific positions sets it apart from other pyrimidine derivatives.
Propriétés
IUPAC Name |
4-methyl-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-7-11(13-8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUMZRYKWCXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344632 | |
| Record name | 4-Methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17759-27-2 | |
| Record name | 4-Methyl-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
